molecular formula C21H24N2O2 B3877963 N-(2-isopropylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-isopropylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B3877963
M. Wt: 336.4 g/mol
InChI Key: FTYJSFNHSZULMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and pharmacology. In

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are known to play a role in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
N-(2-isopropylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells. Moreover, this compound has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models, indicating its potential therapeutic applications in various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-isopropylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in various fields of scientific research. However, some limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N-(2-isopropylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Secondly, more research is needed to investigate the potential applications of this compound in various fields, including drug development, medicinal chemistry, and pharmacology. Finally, the development of novel derivatives of N-(2-isopropylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide with improved potency, selectivity, and solubility could lead to the development of more effective therapeutic agents for the treatment of various diseases.

Scientific Research Applications

N-(2-isopropylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antitumor, and antiproliferative activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been reported to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14(2)18-6-4-5-7-19(18)22-21(25)16-12-20(24)23(13-16)17-10-8-15(3)9-11-17/h4-11,14,16H,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYJSFNHSZULMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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